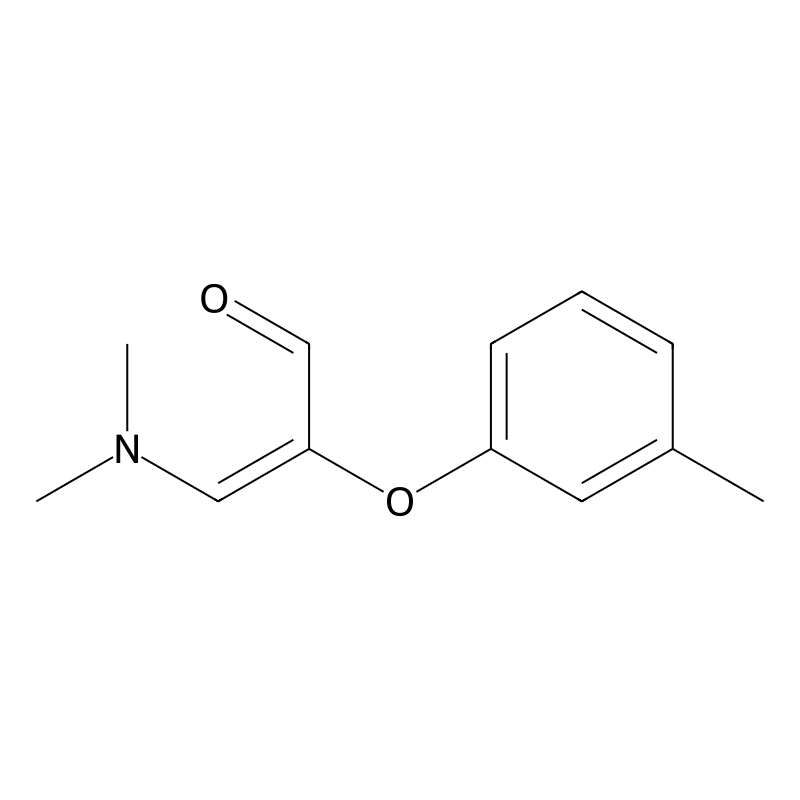(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of approximately 205.26 g/mol. This compound is characterized by the presence of a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety. Its structure allows for various chemical interactions, making it a subject of interest in both organic chemistry and medicinal research .
Due to the lack of research, the mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unknown. It's unclear if it has any specific biological activity.
No information is available regarding the safety hazards associated with (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde. However, due to the presence of the acrolein moiety, it is advisable to handle the compound with caution as acrolein is a known irritant and can be harmful if inhaled or absorbed through the skin [].
Further Research:
- Searching for the compound in scientific databases like SciFinder or Reaxys might reveal additional information about its properties and potential applications.
- Examining similar compounds with known properties could provide insights into the potential behavior of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde.
Organic Synthesis:
- DMAOT serves as a valuable building block for the synthesis of more complex molecules due to its reactive enone functionality. Researchers have utilized DMAOT in the synthesis of various heterocyclic compounds, which are ring-shaped structures containing atoms other than carbon in the ring. These heterocycles have potential applications in medicinal chemistry and materials science [].
Polymer Chemistry:
- DMAOT can be incorporated into polymers, which are large molecules formed by repeating units. The enone functionality allows for various polymerization reactions, potentially leading to polymers with unique properties. Research is ongoing to explore the use of DMAOT-based polymers in applications like optoelectronic devices and drug delivery systems [].
Material Science:
- The specific properties of DMAOT, such as its reactivity and potential for film formation, are being investigated for applications in material science. Researchers are exploring the use of DMAOT in the development of new materials with potential uses in organic electronics and functional coatings [].
- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the acrylaldehyde moiety into alcohols or other reduced forms using agents like sodium borohydride and lithium aluminum hydride.
- Substitution: The dimethylamino and m-tolyloxy groups can participate in substitution reactions with suitable reagents, such as halogens or nucleophiles.
The specific products formed from these reactions depend on the reagents and conditions used.
The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under basic conditions, often using sodium hydroxide to promote the formation of the acrylaldehyde structure. Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity .
In industrial settings, production methods may include large-scale batch processes or continuous flow systems that ensure efficiency and consistency in quality. Advanced catalytic systems may also be employed to improve reaction outcomes while minimizing environmental impact.
This compound has diverse applications across various fields:
- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
- Biology: It is studied for its potential interactions with enzymes and metabolic pathways.
- Medicine: Research is exploring its therapeutic potential, including drug development applications.
- Industry: Its unique properties make it valuable in producing specialty chemicals and materials .
Several compounds share structural similarities with (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde:
- (E)-3-(dimethylamino)-2-(p-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(o-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(phenoxy)acrylaldehyde
Uniqueness
The uniqueness of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde lies in its specific m-tolyloxy substitution, which differentiates it from its ortho- and para- isomers. This substitution can significantly influence its chemical reactivity and biological activity, making it a distinct entity within this class of compounds.








